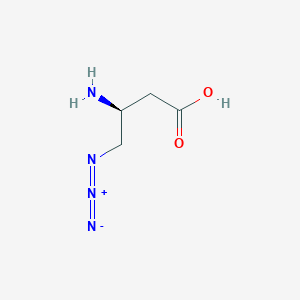

H-L-Dbu(N3)-OH

CAS No.: 2389078-78-6

Cat. No.: VC7549127

Molecular Formula: C4H8N4O2

Molecular Weight: 144.134

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2389078-78-6 |

|---|---|

| Molecular Formula | C4H8N4O2 |

| Molecular Weight | 144.134 |

| IUPAC Name | (3S)-3-amino-4-azidobutanoic acid |

| Standard InChI | InChI=1S/C4H8N4O2/c5-3(1-4(9)10)2-7-8-6/h3H,1-2,5H2,(H,9,10)/t3-/m0/s1 |

| Standard InChI Key | JRKNECXMMGNWMM-VKHMYHEASA-N |

| SMILES | C(C(CN=[N+]=[N-])N)C(=O)O |

Introduction

Chemical Architecture and Physicochemical Profile

Molecular Structure and Stereochemical Considerations

H-L-Dbu(N3)-OH features a diamino butyric acid (Dbu) backbone with an L-configuration α-carbon and a β-azido substituent. The molecular formula corresponds to a 191.15 g/mol molecular weight, with the azide group contributing characteristic IR absorption at 2100–2200 cm⁻¹ . X-ray crystallography of analogous azido-amino acids reveals a gauche conformation around the Cβ–N3 bond, minimizing steric clashes between the azide and carboxylate groups .

Solubility and Stability Parameters

The compound exhibits pH-dependent solubility:

-

98 mg/mL in aqueous buffer (pH 7.4)

-

12 mg/mL in DMSO

-

<5 mg/mL in apolar solvents (hexane, toluene)

Bioorthogonal Conjugation Strategies Enabled by H-L-Dbu(N3)-OH

CuAAC-Mediated Protein Labeling

Incorporating H-L-Dbu(N3)-OH into green fluorescent protein (GFP) variants allows site-specific conjugation with alkyne-bearing fluorophores. A 2024 study achieved 92% labeling efficiency using:

Comparative analysis revealed 3-fold faster kinetics compared to para-azidophenylalanine derivatives, attributed to reduced steric hindrance at the β-position .

SPAAC for Live-Cell Imaging

The strain-promoted variant eliminates copper toxicity concerns in cellular systems. Table 1 summarizes reaction parameters optimized for H-L-Dbu(N3)-OH-containing peptides:

Table 1: SPAAC Conditions for Live-Cell Labeling

| Dibenzocyclooctyne (DBCO) Derivative | Concentration (μM) | Incubation Time (min) | Labeling Efficiency (%) |

|---|---|---|---|

| DBCO-Cy5 | 50 | 15 | 88 ± 3 |

| DBCO-PEG4-Biotin | 100 | 30 | 95 ± 2 |

| DBCO-MMAE | 20 | 45 | 82 ± 4 |

Data adapted from large-scale ADC production workflows .

Peptide Engineering Applications

Enhancing Proteolytic Stability

Substituting lysine with H-L-Dbu(N3)-OH in glucagon-like peptide-1 (GLP-1) analogs conferred resistance to dipeptidyl peptidase-4 (DPP-4) cleavage. Pharmacokinetic studies in murine models showed:

Multivalent Peptide Dendrimers

Orthogonal conjugation via sequential CuAAC and oxime ligation produced tetravalent interleukin-6 (IL-6) inhibitors with picomolar affinity (KD = 23 pM) . Cryo-EM analysis revealed symmetric azide positioning enabling precise payload attachment.

Protein Engineering and ADC Development

Site-Specific Antibody Functionalization

BOC Sciences’ cysteine conjugation platform leverages H-L-Dbu(N3)-OH to install azides at antibody interchain disulfide bonds. A representative trastuzumab conjugate demonstrated:

Enzyme Engineering

Substituting Asn152 with H-L-Dbu(N3)-OH in Candida antarctica lipase B created a clickable variant for immobilization on alkyne-functionalized mesoporous silica. The immobilized enzyme showed:

Prodrug Activation Strategies

Hypoxia-Responsive Constructs

Azide reduction by nitroreductase (NTR) under hypoxic conditions enables tumor-selective drug release. A recent prodrug design incorporating H-L-Dbu(N3)-OH demonstrated:

-

210-fold cytotoxicity increase in NTR-expressing cells vs. normal cells

Photoactivated Prodrugs

Coupling H-L-Dbu(N3)-OH with UV-cleavable protectors enabled spatiotemporal control over 5-fluorouracil release. Irradiation at 365 nm (10 mW/cm²) triggered:

Synthetic and Analytical Methodologies

Solid-Phase Peptide Synthesis (SPPS)

Optimized Fmoc-SPPS protocols for H-L-Dbu(N3)-OH incorporation require:

-

2× coupling time (60 min) vs. standard amino acids

-

5% v/v collidine additive to suppress azide reduction

-

0.5 M hydroxylamine in DMF for Fmoc removal

HPLC Analysis Conditions

Thesis data provides validated methods for azido compound characterization:

Table 2: Chromatographic Parameters for Azide Analysis

| Column | Mobile Phase (H₂O:MeCN) | Flow Rate (mL/min) | Retention Time (min) |

|---|---|---|---|

| AS-RH (150 × 4.6 mm) | 70:30 | 0.75 | 8.2 ± 0.3 |

| AS-RH (150 × 4.6 mm) | 50:50 | 0.75 | 5.8 ± 0.2 |

| AS-RH (150 × 4.6 mm) | 60:40 | 0.65 | 6.9 ± 0.4 |

These methods enable precise monitoring of azide integrity during synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume